molecular formula C25H26N6O4 B2647287 N1-(4-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide CAS No. 886945-44-4

N1-(4-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide

Cat. No. B2647287
CAS RN: 886945-44-4
M. Wt: 474.521
InChI Key: HVARJEVVLDSTMI-UHFFFAOYSA-N
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Description

N1-(4-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H26N6O4 and its molecular weight is 474.521. The purity is usually 95%.
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Scientific Research Applications

Cooperative Motion in Amorphous Polymers

Nitrophenyl compounds have been studied for their application in reversible optical storage through the synthesis and copolymerization with azo compounds. This research demonstrates the potential for such compounds in creating materials with photoinduced birefringence, showcasing their utility in optical data storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).

Antimitotic and Anticonvulsant Activities

Derivatives of nitrophenyl compounds, such as those found in pyridine derivatives, have shown antitumor activity in mice and have been identified as potent antimitotic agents. This suggests their potential use in developing novel therapeutic agents for cancer treatment (Temple, Rener, Waud, & Noker, 1992). Additionally, hybrid compounds derived from various amides have demonstrated broad-spectrum anticonvulsant activity, indicating potential applications in treating epilepsy (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).

Redox-denitration Reactions

Research into the redox-denitration of aromatic nitro compounds provides valuable insights into synthetic pathways that could be applied to the compound , facilitating the development of novel synthetic methodologies and potentially leading to new drug discoveries or material science applications (Rees & Tsoi, 2000).

Novel Synthetic Approaches and Molecular Structure Analysis

Studies on the synthesis of related compounds, such as imidazo[1,2-a]pyridine-6-carbohydrazide derivatives, through multi-component cascade reactions, highlight advanced synthetic strategies that could be relevant to the compound of interest. These findings can inform the development of more efficient synthesis methods for related compounds (Hosseini & Bayat, 2019).

Cytotoxicity and Molecular Interaction Studies

Research into aroylhydrazones reveals their potential in cytotoxicity studies, providing a basis for the investigation into the anticancer properties of related nitrophenyl compounds. These studies contribute to our understanding of how such compounds can interact with biological targets and influence cell viability (Singh, Singh, Siddiqui, Arshad, & Jafri, 2017).

properties

IUPAC Name

N'-(4-nitrophenyl)-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O4/c32-24(25(33)28-20-8-10-22(11-9-20)31(34)35)27-18-23(19-5-4-12-26-17-19)30-15-13-29(14-16-30)21-6-2-1-3-7-21/h1-12,17,23H,13-16,18H2,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVARJEVVLDSTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide

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